(4-Decylphenyl)methanol;methanesulfonic acid
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Overview
Description
(4-Decylphenyl)methanol and methanesulfonic acid are two distinct chemical compounds. (4-Decylphenyl)methanol is an organic compound with a long alkyl chain attached to a phenyl group, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications. The combination of these two compounds can lead to interesting chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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(4-Decylphenyl)methanol
Synthesis: (4-Decylphenyl)methanol can be synthesized through the reduction of (4-Decylphenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether, under controlled temperature conditions.
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Methanesulfonic Acid
Synthesis: Methanesulfonic acid can be produced through the oxidation of dimethyl sulfide using oxidizing agents like chlorine or nitric acid.
Industrial Production: Industrially, methanesulfonic acid is produced via the electrochemical sulfonation of methane in the presence of oleum.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
(4-Decylphenyl)methanol: can undergo oxidation to form (4-Decylphenyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Methanesulfonic Acid: can participate in oxidation reactions to form methanesulfonic acid anhydride.
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Reduction
(4-Decylphenyl)methanol: can be reduced from (4-Decylphenyl)ketone using reducing agents like NaBH4 or LiAlH4.
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Substitution
Methanesulfonic Acid: can undergo nucleophilic substitution reactions to form methanesulfonates when reacted with alcohols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products
(4-Decylphenyl)methanol: (4-Decylphenyl)ketone (oxidation product).
Methanesulfonic Acid: Methanesulfonic acid anhydride (oxidation product), methanesulfonates (substitution products).
Scientific Research Applications
Chemistry
Electrochemistry: Methanesulfonic acid-based electrolytes are used in redox flow batteries and electroplating applications.
Biology and Medicine
Drug Synthesis: Methanesulfonic acid is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid (H2SO4): Another strong acid used in similar applications but is more corrosive and less environmentally friendly compared to methanesulfonic acid.
Trifluoromethanesulfonic Acid (CF3SO3H): A stronger acid than methanesulfonic acid, used in specialized applications requiring superacidity.
Uniqueness
Properties
CAS No. |
61440-56-0 |
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Molecular Formula |
C18H32O4S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4-decylphenyl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C17H28O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16;1-5(2,3)4/h11-14,18H,2-10,15H2,1H3;1H3,(H,2,3,4) |
InChI Key |
CKMHPCZEECBEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)CO.CS(=O)(=O)O |
Origin of Product |
United States |
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